

Technical Support Center: Acyl-CoA Analysis by ESI-MS

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Compound of Interest

Compound Name: 6-Hydroxydodecanedioyl-CoA

Cat. No.: B15552821

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Welcome to the technical support center for addressing challenges in the analysis of acyl-Coenzyme A (acyl-CoA) molecules by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions to help you mitigate common issues, particularly adduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple peaks for a single acyl-CoA species, especially at +22 Da, +38 Da, and +154 Da. What are these, and how can I get rid of them?

A1: These additional peaks are very likely sodium ($[M+Na]^+$), potassium ($[M+K]^+$), and dithiothreitol ($[M+DTT]^+$) adducts of your acyl-CoA molecule. Acyl-CoAs are prone to forming adducts with cations and other reactive species present in the sample matrix.

Troubleshooting Steps:

- **Improve Solvent and Reagent Purity:** Use high-purity, MS-grade solvents (e.g., water, acetonitrile, methanol) and reagents to minimize salt contamination.
- **Switch to Polypropylene Vials:** Glass vials can leach sodium and other ions. Switching to polypropylene autosampler vials can significantly reduce the formation of $[M+Na]^+$ and

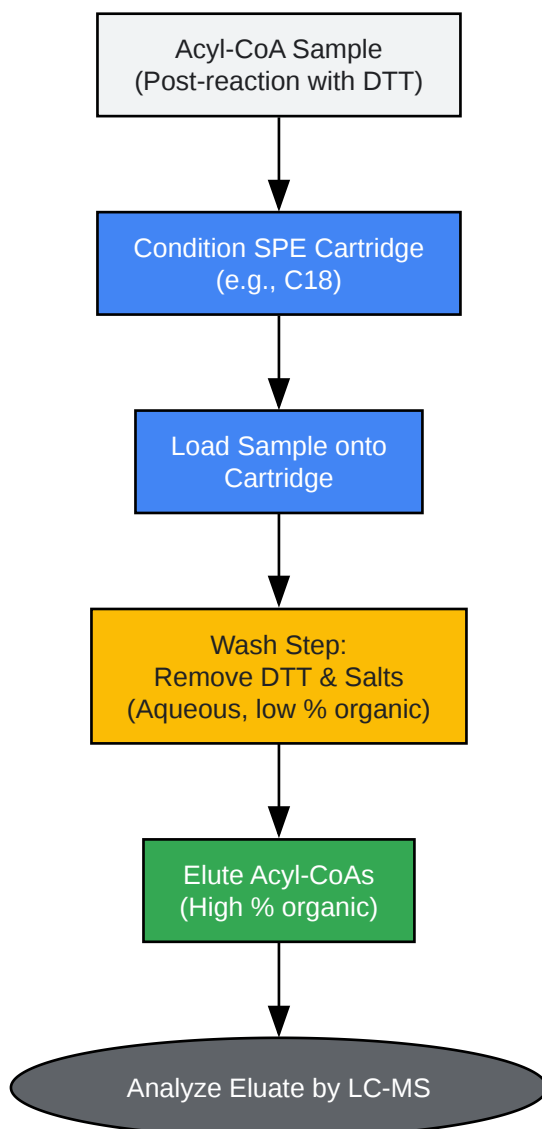
[M+K]⁺ adducts.

- **Acidify Your Mobile Phase:** Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase can suppress the formation of salt adducts by providing a proton source, thereby favoring the formation of the protonated molecule [M+H]⁺.
- **Consider DTT Replacement:** If you are using DTT as a reducing agent, it is a common source of adducts. Consider replacing it with Tris(2-carboxyethyl)phosphine (TCEP), which is less likely to form adducts with acyl-CoAs.

Q2: My acyl-CoA peaks are broad and tailing, and I still see adducts despite using clean solvents. What else can I do?

A2: Poor peak shape is often caused by the interaction of the phosphate groups on the CoA molecule with the stationary phase or metal surfaces in the LC-MS system. Ion-pairing reagents can improve peak shape and reduce adducts.

Troubleshooting Workflow:



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